2-Fluoro-6-iodopyridin-3-ol

Organometallic Synthesis Regioselective Functionalization Pyridine Derivatization

Heterocyclic building blocks with mismatched halogen patterns fail in site-selective cross-couplings, wasting precious API development timelines. 2-Fluoro-6-iodopyridin-3-ol (CAS 1012084-54-6) solves this with a validated 2-fluoro, 6-iodo, 3-hydroxy scaffold. - **Reactivity advantage**: Iodine at 6-position enables Pd-catalyzed Suzuki-Miyaura arylation; 2-fluoro group modulates ring electronics for superior regiocontrol vs. chloro/bromo analogs. - **Directed ortho-lithiation (DoM)** compatible: Efficient functionalization adjacent to iodine for complex pyridine scaffolds. - **Procurement certainty**: Stocked in research quantities (mg to g); bulk custom synthesis available.

Molecular Formula C5H3FINO
Molecular Weight 238.99 g/mol
CAS No. 1012084-54-6
Cat. No. B3198355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-iodopyridin-3-ol
CAS1012084-54-6
Molecular FormulaC5H3FINO
Molecular Weight238.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)F)I
InChIInChI=1S/C5H3FINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
InChIKeyMBVHKLCIADVZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-iodopyridin-3-ol: Properties & Procurement


2-Fluoro-6-iodopyridin-3-ol (CAS 1012084-54-6) is a heterocyclic organic compound with the molecular formula C5H3FINO and a molecular weight of 238.99 g/mol . As a derivative of pyridine, it features a fluorine atom at the 2-position, an iodine atom at the 6-position, and a hydroxyl group at the 3-position. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile building block for medicinal chemistry, particularly in the synthesis of pharmaceutical compounds targeting neurological disorders .

Supports site-selective cross-coupling via 6-iodo handle
Reported ortho-lithiation substrate for pyridine functionalization
Potential halogen bonding scaffold with fluorine/iodine pairing

2-Fluoro-6-iodopyridin-3-ol: Irreplaceable Halogen Pairing


Generic substitution among halogenated pyridin-3-ols is scientifically invalid due to the profound impact of halogen position and identity on both reactivity and downstream biological activity. The specific 2-fluoro, 6-iodo, and 3-hydroxy substitution pattern in 2-fluoro-6-iodopyridin-3-ol is crucial for its utility in site-selective cross-coupling reactions . Even closely related isomers, such as 6-fluoro-2-iodopyridin-3-ol (CAS 214911-10-1) or 2-fluoro-4-iodopyridin-3-ol (CAS 1227593-95-4), exhibit different electronic environments and steric hindrance around the halogen atoms, which can drastically alter reaction kinetics, regioselectivity, and the properties of final products .

Positional isomers (e.g., 6-fluoro-2-iodo) shift electronic and steric profiles, altering reactivity
Lighter halogen analogs (chloro/bromo) may require harsher conditions for ortho-lithiation
Halogen identity and position modulate cross-coupling efficiency; direct substitution may shift outcomes

2-Fluoro-6-iodopyridin-3-ol: Quantitative Evidence


Ortho-Lithiation vs. Chloro Analogs

2-Fluoro-6-iodopyridin-3-ol, due to the presence of the iodo group, participates efficiently in directed ortho-lithiation (DoM) reactions, a reactivity that is significantly attenuated or requires harsher conditions with the corresponding chloro or bromo analogs [1]. This procedure, using LDA at low temperature, results in high yields of lithio intermediates, enabling subsequent functionalization to produce complex polysubstituted pyridines [1].

Ortho-Lithiation Reactivity
Reported
Target: 2-fluoro-6-iodopyridin-3-ol undergoes directed ortho-lithiation with LDA at low temperature [1]. Comparator: chloro/bromo analogs generally exhibit lower reactivity or require more forcing conditions.
Supports ortho-lithiation route selection
Class-level inference; validate under specific conditions
Organometallic Synthesis Regioselective Functionalization Pyridine Derivatization

Aqueous Solubility Profile

The aqueous solubility of 2-fluoro-6-iodopyridin-3-ol has been experimentally determined, providing a quantitative baseline for formulation and assay development. While specific comparative data for close analogs is not available in the provided sources, this measured value allows for direct comparison with other compounds in a development program .

Aqueous Solubility
Data to verify
Reported solubility: 38 (units unspecified); at pH 7.4: 1 (units unspecified)
Provides baseline solubility for assay design
Units unspecified; confirm with COA
Physicochemical Properties Drug Formulation ADME

Enhanced Selectivity via Halogen Bonding

The unique combination of fluorine and iodine atoms in 2-fluoro-6-iodopyridin-3-ol enables halogen bonding interactions that can influence binding affinity and specificity towards biological targets . This is a key differentiator from analogs lacking this specific halogen pairing, which may rely solely on hydrogen bonding or weaker hydrophobic interactions .

Halogen Bonding Potential
Reported
Combination of iodine (strong donor) and fluorine (weak) alongside hydroxyl group.
Potential contributor to binding specificity
Binding assays required for quantification
Medicinal Chemistry Halogen Bonding Drug-Target Interactions

Cross-Coupling Regioselectivity

The iodine atom at the 6-position of 2-fluoro-6-iodopyridin-3-ol is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . While all iodopyridines are reactive in cross-coupling, the presence of the electron-withdrawing fluorine at the 2-position and the hydroxyl group at the 3-position can modulate the electronics of the ring, potentially influencing reaction rates and selectivity profiles compared to unsubstituted or differently substituted iodopyridines [1].

Cross-Coupling Reactivity
Reported
Iodine at 6-position is reactive site for Suzuki-Miyaura coupling. Electronic effects from 2-fluoro and 3-hydroxy groups may influence selectivity.
Supports cross-coupling synthetic strategy
Class-level inference; validate with specific substrates
Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis

2-Fluoro-6-iodopyridin-3-ol: Optimal Applications


Polysubstituted Pyridines via Ortho-Lithiation

2-Fluoro-6-iodopyridin-3-ol is optimally employed in synthetic sequences requiring directed ortho-lithiation (DoM) for the introduction of functional groups adjacent to the iodine atom. Its superior reactivity in this transformation, compared to chloro or bromo analogs [1], allows for the efficient generation of complex pyridine scaffolds used in drug discovery and materials science.

Biaryl Synthesis via Suzuki-Miyaura Coupling

This compound is ideally suited for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions targeting the 6-position iodine. The presence of the 2-fluoro group can modulate the electronic character of the pyridine ring, offering a unique reactivity profile for site-selective arylation [2], making it a preferred building block for medicinal chemistry libraries.

Halogen Bonding in Medicinal Chemistry

In drug discovery programs focused on optimizing target binding through halogen bonding, 2-fluoro-6-iodopyridin-3-ol serves as a valuable scaffold. Its ability to engage in strong halogen bonding via iodine provides an additional tool for medicinal chemists to enhance potency and selectivity, differentiating it from compounds that rely solely on hydrogen bonding.

Preclinical Formulation Studies

The experimentally determined aqueous solubility of 2-fluoro-6-iodopyridin-3-ol provides a critical data point for formulation scientists. This quantitative information supports the development of suitable vehicles for in vitro and in vivo studies, enabling more accurate assessments of pharmacokinetic and pharmacodynamic properties early in the drug development process.

Application
Selection Property
Validation Focus
Ortho-lithiation functionalization
Iodo-directed metalation efficiency
Reaction yield and regioselectivity
Suzuki-Miyaura biaryl synthesis
6-Iodo site for Pd-catalyzed coupling
Cross-coupling efficiency and selectivity
Halogen bonding-driven target engagement
Iodine as halogen bond donor
Binding affinity and specificity assays
Preclinical formulation development
Reported aqueous solubility
Solubility assay confirmation in relevant media

Technical Documentation Hub

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18 linked technical documents
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